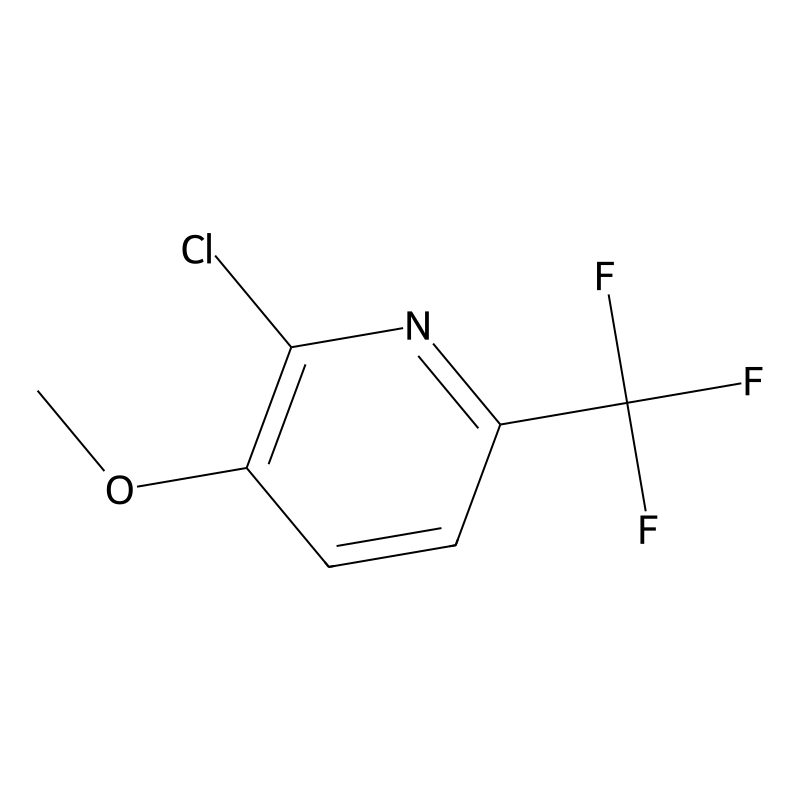

2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Agrochemical Applications

Summary of the Application: Trifluoromethylpyridine (TFMP) and its intermediates, including 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine, are key structural ingredients for the development of many agrochemical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production .

Methods of Application: The synthetic methods for introducing TFMP groups within other molecules generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The method chosen depends largely on the identity of the desired target compound .

Results or Outcomes: The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds . These compounds have gained a fundamental role in the development of many agrochemical compounds .

Pharmaceutical Applications

Summary of the Application: 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine and its derivatives are also used in the pharmaceutical industry . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these compounds .

Methods of Application: The synthesis of these compounds involves the introduction of TFMP groups within the structures of other molecules . The method used depends on the desired target compound .

Results or Outcomes: The unique properties of these compounds have led to the development of pharmaceuticals with unique biological properties . It is expected that many novel applications of TFMP will be discovered in the future .

Pesticide Production

Summary of the Application: 2-Chloro-6-trichloromethyl pyridine (CTC), which can be obtained by stepwise deep chlorination of 2-methylpyridine, has a wide range of applications . For example, it can be used to produce chlorfenapyr, a pesticide with certain herbicidal activity .

Methods of Application: The production of chlorfenapyr involves the use of 2-chloro-6-trichloromethyl pyridine (CTC) as a key ingredient . The specific method of synthesis would depend on the desired properties of the final product .

Results or Outcomes: The resulting pesticide, chlorfenapyr, has been found to have herbicidal activity and can control cyanobacteria in water .

Drug Development

Summary of the Application: Trifluoromethylpyridine (TFMP) derivatives, including 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine, are found in many FDA-approved drugs . These compounds exhibit numerous pharmacological activities .

Methods of Application: The synthesis of these drugs involves the introduction of TFMP groups within the structures of other molecules . The specific method used depends on the desired target compound .

Results or Outcomes: The incorporation of TFMP groups in drug molecules has led to the development of drugs with unique biological properties . Over the past 20 years, 19 FDA-approved drugs containing the TFM group as one of the pharmacophores have been developed .

2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine is an organic compound belonging to the pyridine family, characterized by a pyridine ring substituted with a chlorine atom, a methoxy group, and a trifluoromethyl group. Its molecular formula is and it has a molecular weight of approximately 181.54 g/mol. This compound is notable for its semi-transparent crystalline form and exhibits distinct physical properties, including a melting point of 36-40 °C and a boiling point of 166-168 °C .

The trifluoromethyl group provides significant electron-withdrawing characteristics, enhancing the compound's lipophilicity and reactivity. These features make it an important building block in the synthesis of various pharmaceuticals and agrochemicals .

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles in the presence of suitable catalysts, leading to various substituted pyridines.

- Oxidation and Reduction Reactions: The compound can participate in oxidation processes that alter its functional groups and reduction reactions that convert it into other derivatives.

- Coupling Reactions: It can engage in coupling reactions such as Suzuki-Miyaura coupling, which is significant for synthesizing complex organic molecules.

Research indicates that compounds similar to 2-chloro-3-methoxy-6-(trifluoromethyl)pyridine exhibit various biological activities, including antimicrobial and anti-inflammatory properties. The trifluoromethyl group enhances interaction with biological targets due to increased lipophilicity, potentially modulating the activity of proteins and enzymes .

The synthesis of 2-chloro-3-methoxy-6-(trifluoromethyl)pyridine can be accomplished through several methods:

- Chlorination of Pyridine Derivatives: Direct chlorination followed by trifluoromethylation of pyridine derivatives is a common approach.

- Modified Ullmann Reaction: This method involves the reaction of 3-(trifluoromethyl)pyridine with appropriate chlorinating agents under controlled conditions to yield the desired product .

Industrial production typically utilizes optimized techniques for high yield and purity, employing continuous flow reactors and catalytic systems.

2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine serves multiple purposes across various fields:

- Pharmaceuticals: It acts as a key intermediate in the synthesis of drugs due to its unique chemical properties.

- Agrochemicals: The compound is utilized in developing pesticides and herbicides.

- Material Science: It contributes to creating specialized materials with unique chemical properties .

Studies on the interactions of 2-chloro-3-methoxy-6-(trifluoromethyl)pyridine with biological molecules reveal its potential as a therapeutic agent. The trifluoromethyl group's influence on lipophilicity facilitates better binding to hydrophobic pockets in proteins, enhancing its efficacy in modulating biological pathways .

Several compounds share structural similarities with 2-chloro-3-methoxy-6-(trifluoromethyl)pyridine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Iodo-3-methoxy-6-(trifluoromethyl)pyridine | Iodine instead of chlorine | Higher reactivity due to iodine's larger size |

| 2-Chloro-4-methoxy-6-(trifluoromethyl)pyridine | Different positioning of methoxy group | Variation in biological activity due to structural changes |

| 2-Chloro-3-methoxy-6-(difluoromethyl)pyridine | Difluoromethyl group instead of trifluoromethyl | Potentially different electronic properties affecting reactivity |

Uniqueness

The unique arrangement of the chlorine, methoxy, and trifluoromethyl groups on the pyridine ring distinguishes 2-chloro-3-methoxy-6-(trifluoromethyl)pyridine from its analogs. This specific configuration influences its reactivity profiles and biological interactions, making it valuable for targeted applications in research and industry .

2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine exhibits characteristic thermal stability properties that are influenced by its unique structural features. The compound belongs to the trifluoromethylpyridine family, which demonstrates enhanced thermal stability compared to unsubstituted pyridine derivatives [1] [2]. The presence of the trifluoromethyl group at the 6-position significantly contributes to the overall thermodynamic stability of the molecule through its strong electron-withdrawing properties [3] .

Thermal decomposition studies of related trifluoromethylpyridine compounds indicate that these structures generally maintain stability at elevated temperatures. Research on pyridine-containing polymers has demonstrated that pyridine rings contribute to higher thermal decomposition temperatures compared to aliphatic counterparts [2] [5]. The thermal decomposition of 2-vinyl pyridine, a structurally related compound, initiates at 363.91°C and completes at 457.16°C, with maximum decomposition occurring at 414.40°C [5].

The compound's thermal stability is further enhanced by the presence of the chlorine substituent at the 2-position, which provides additional stabilization through inductive effects. Safety data sheets for closely related compounds, such as 2-Chloro-6-(trifluoromethyl)pyridine, indicate that thermal decomposition products typically include carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides [6] [7]. Storage recommendations for the compound specify maintaining temperatures between 2-8°C to preserve stability [7].

The thermodynamic properties of 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine are expected to follow patterns observed in related trifluoromethylpyridine derivatives. Computational studies using composite methods such as CBS-QB3 have been employed to calculate thermochemical parameters for chlorinated pyridine compounds, providing valuable insights into their stability profiles [8].

Solubility Behavior in Organic Solvents and Aqueous Systems

The solubility characteristics of 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine are significantly influenced by its molecular structure, which combines both polar and nonpolar functional groups. The trifluoromethyl group contributes to lipophilicity, while the methoxy group and pyridine nitrogen provide sites for hydrogen bonding interactions [3] [9].

Experimental solubility studies on the closely related compound 2-Chloro-3-(trifluoromethyl)pyridine have demonstrated solubility in various organic solvent systems. Research has shown that the compound exhibits enhanced solubility in ethyl acetate plus n-butanol, dimethylformamide plus n-butanol, and dimethylformamide plus ethanol binary solvent mixtures [10]. The solubility increases with increasing temperature and mass fraction of the more polar solvent components in these binary systems [10].

The compound shows limited aqueous solubility, which is characteristic of trifluoromethylpyridine derivatives. Studies indicate that similar compounds have aqueous solubility values ranging from approximately 0.5 mg/mL to 1.2 mg/mL at 25°C [11]. The presence of the methoxy group at the 3-position is expected to enhance aqueous solubility compared to compounds lacking this polar substituent.

Organic solvent compatibility studies demonstrate that 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine is soluble in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [9]. The compound also shows solubility in alcoholic solvents, with methanol being specifically mentioned for related structures [12]. The solubility behavior in various organic solvents makes it suitable for synthetic applications requiring homogeneous reaction conditions.

Partition Coefficients (LogP) and Lipophilicity Assessments

The partition coefficient characteristics of 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine reflect the influence of its multiple functional groups on lipophilicity. While specific LogP values for this exact compound are not directly available in current literature, estimates can be derived from structural analogues and computational methods.

Related trifluoromethylpyridine compounds provide valuable reference points for lipophilicity assessment. The closely related 2-Chloro-4-methoxy-6-(trifluoromethyl)pyridine exhibits a LogP value of 3.56 [13], indicating moderate to high lipophilicity. The structural similarity suggests that 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine would have comparable lipophilic properties.

The trifluoromethyl group is a key contributor to lipophilicity in pharmaceutical compounds. Research has demonstrated that trifluoromethyl substituents enhance lipophilicity and metabolic stability in drug candidates [3] . The electron-withdrawing nature of this group influences the electronic distribution within the molecule, affecting its interaction with both lipophilic and hydrophilic environments.

Computational approaches using group contribution methods have been employed to estimate LogP values for trifluoromethylpyridine derivatives. Studies on methyl 6-(2,2,2-trifluoroethyl)pyridine-3-carboxylate indicate LogP values in the range of 2.8-3.2 [11], providing a framework for understanding the lipophilicity characteristics of structurally related compounds.

The partition coefficient behavior of 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine is expected to facilitate its penetration through biological membranes, a property that is particularly relevant for pharmaceutical applications . The balance between the lipophilic trifluoromethyl group and the polar methoxy and pyridine functionalities creates an optimal lipophilicity profile for bioactive compounds.

Vapor Pressure and Volatility Characteristics

The vapor pressure and volatility properties of 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine are influenced by its molecular weight and intermolecular interactions. The compound has a molecular weight of 211.57 g/mol [14] [15], which places it in a range where moderate volatility would be expected under standard conditions.

Comparative analysis with structurally related compounds provides insights into the expected volatility characteristics. The closely related 2-Chloro-4-methoxy-6-(trifluoromethyl)pyridine has a reported vapor pressure of 0.5±0.4 mmHg at 25°C [13], indicating relatively low volatility under ambient conditions. Similarly, 2-Chloro-3-methoxy-6-methylpyridine, which lacks the trifluoromethyl group, exhibits a vapor pressure of 0.1±0.4 mmHg at 25°C [16].

The presence of the trifluoromethyl group affects the volatility profile through both molecular weight and intermolecular interaction considerations. While the trifluoromethyl substituent increases molecular weight, which typically decreases volatility, it may also reduce intermolecular hydrogen bonding compared to more polar substituents, potentially increasing volatility [17].

Flash point data for related compounds provide additional context for volatility assessment. The structurally similar 2-Chloro-4-methoxy-6-(trifluoromethyl)pyridine has a flash point of 74.4±27.3°C [13], while 2-Chloro-3-methoxy-6-methylpyridine shows a flash point of 89.8±25.9°C [16]. These values suggest moderate volatility characteristics that require appropriate handling and storage precautions.